1-(4-Bromo-2-methylphenyl)pyrrolidine
Description
1-(4-Bromo-2-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a bromo-substituted aromatic ring with an ortho-methyl group. Pyrrolidine, a five-membered secondary amine, is a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding. This compound is of interest in drug discovery, particularly for applications requiring modulation of biological targets through hydrophobic or steric interactions.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHUPUPVKKDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of 4-bromo-2-methylbenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of methyl derivatives .
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the methyl group contribute to the compound’s binding affinity and specificity. Detailed studies on its binding interactions and molecular pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-methylpyrrolidine
- Structure : Pyrrolidine substituted with a 4-bromophenyl group at the 3-position and an N-methyl group.
- Key Differences :
- The target compound has a 2-methyl group on the phenyl ring , whereas this analog has an N-methyl group on the pyrrolidine.
- The position of the bromine (para vs. ortho-methyl in the target) alters electronic and steric properties.
- The absence of an ortho-methyl group in this compound may decrease steric hindrance, enhancing accessibility to binding pockets .
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine
- Structure : Pyrrolidine linked to a 4-bromo-2-fluorophenyl group via a carbonyl bridge.
- Key Differences: The carbonyl group introduces an electron-withdrawing effect, reducing electron density on the pyrrolidine ring.
- Implications :
1-((4-Bromophenyl)sulfonyl)pyrrolidine
- Structure : Pyrrolidine connected to a 4-bromophenyl group via a sulfonyl linker.
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, significantly altering electronic properties.
- Increased molecular weight (272.11 g/mol vs. ~240 g/mol for the target compound) affects pharmacokinetics.
- Implications :
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
- Structure: Pyrrolidine attached to a 4-bromo-3-methylphenol group via an ethyloxy linker.
- Key Differences :
- The ethyloxy linker adds flexibility and introduces an ether oxygen, which can participate in hydrogen bonding.
- The 3-methyl group on the phenyl ring shifts steric effects compared to the target’s 2-methyl substitution.
- Implications :
2-((4-Bromo-2-methylphenyl)imino)-1-(1-methyl-1-propenyl)-pyrrolidine
- Structure : Pyrrolidine modified with an imine group and a propenyl substituent.
- The propenyl group adds steric bulk, which may hinder interactions with planar binding sites.
- Implications :
- Imine derivatives are often intermediates in synthesis; this compound’s instability limits its direct therapeutic use .
Biological Activity
1-(4-Bromo-2-methylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12BrN and a molecular weight of approximately 240.14 g/mol. Its structure includes a pyrrolidine ring attached to a phenyl group substituted with a bromine atom at the para position and a methyl group at the ortho position. This configuration contributes to its distinct chemical properties, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The bromine atom enhances binding affinity, while the methyl group may influence lipophilicity and metabolic stability. Ongoing studies are investigating the precise mechanisms through which this compound exerts its effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Comparative Antimicrobial Efficacy
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Ciprofloxacin | 0.002 | S. aureus, E. coli |
| Isoniazid | 0.00025 | Mycobacterium tuberculosis |
This table illustrates the comparative efficacy of this compound against standard antibacterial agents.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Research is ongoing to evaluate its effects on cancer cell lines and to determine its potential as a lead compound for drug development targeting specific cancer pathways . The structural features that enhance its binding to biological targets may also play a role in modulating cancer cell growth.
Study on Antimicrobial Activity
In a study focused on pyrrolidine derivatives, this compound was synthesized and tested for its antibacterial properties alongside other derivatives. The results indicated that halogen substituents significantly contributed to the bioactivity of these compounds, with the bromine atom enhancing their efficacy .
Study on Structural Variants
Comparative studies with similar compounds such as 1-(4-Bromo-3-methylphenyl)pyrrolidine revealed that variations in substitution patterns can lead to differences in lipophilicity and metabolic stability, affecting overall biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
